molecular formula C10H15NO B136029 4-(3-Aminobutyl)phenol CAS No. 52846-75-0

4-(3-Aminobutyl)phenol

Cat. No. B136029
CAS RN: 52846-75-0
M. Wt: 165.23 g/mol
InChI Key: WNTVTQIJPAFZEL-UHFFFAOYSA-N
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Description

4-(3-Aminobutyl)phenol is a chemical compound that is part of a broader class of aminophenol derivatives. These compounds are characterized by an amino group attached to a phenol moiety, which can be further modified to produce a variety of derivatives with different properties and potential applications. While the provided papers do not directly discuss 4-(3-Aminobutyl)phenol, they do provide insights into the synthesis, properties, and applications of related aminophenol derivatives.

Synthesis Analysis

The synthesis of aminophenol derivatives can involve various chemical reactions, including acetylation, nitration, and hydrolysis, as well as the use of catalysts and reagents to achieve the desired substitution patterns on the phenol ring. For example, the synthesis of 4-amino-3-nitrophenol is optimized by controlling the dosage of acetic anhydride and nitric acid, and using ethanol as a solvent, which results in a higher yield compared to previous methods . Similarly, the synthesis of 4-(3-nitropyridin-2-ylamino)phenol and its conversion to 4-(3-aminopyridin-2-ylamino)phenol involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine followed by reduction . These methods highlight the versatility of synthetic approaches to aminophenol derivatives.

Molecular Structure Analysis

The molecular structure of aminophenol derivatives is crucial for their biological activity and interaction with other molecules. Single-crystal X-ray diffraction is used to determine the crystal structures of synthesized compounds, revealing details such as space groups, lattice parameters, and intermolecular hydrogen bonding . These structural insights are essential for understanding how these compounds interact at the molecular level, including their potential binding to biological targets such as DNA.

Chemical Reactions Analysis

Aminophenol derivatives can undergo various chemical reactions, including those catalyzed by enzymes. For instance, the regioselective enzymatic polymerization of 4-amino-phenol leads to the formation of phenol polymers with high molecular masses, which can be deprotected to yield electrically conducting poly(4-amino-phenol) . These reactions demonstrate the potential of aminophenol derivatives to form complex structures with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminophenol derivatives are influenced by their molecular structure and the substituents attached to the phenol ring. These properties determine their solubility, stability, and reactivity, which are important for their practical applications. For example, the synthesized aminophenol derivatives exhibit broad-spectrum antimicrobial and antidiabetic activities, and their interactions with human DNA suggest potential as anticancer agents . The properties of these compounds are further elucidated through various analytical techniques, including FT-IR, NMR, and elemental analyses .

properties

IUPAC Name

4-(3-aminobutyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTVTQIJPAFZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902589
Record name NoName_3112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminobutyl)phenol

CAS RN

52846-75-0
Record name 4-(3-Aminobutyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052846750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-aminobutyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(3-AMINOBUTYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1O66HZ003
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Murugesan, VG Chandrashekhar, T Senthamarai… - Nature protocols, 2020 - nature.com
Reductive aminations are an essential class of reactions widely applied for the preparation of different kinds of amines, as well as a number of pharmaceuticals and industrially relevant …
Number of citations: 52 www.nature.com
L Wang, Q Wu, W Chen, T Tu - Asian Journal of Organic …, 2023 - Wiley Online Library
The incorporation of deuterium isotopes into illicit additives like ractopamine holds significant promise for enabling swift and accurate detection. However, current synthetic …
Number of citations: 2 onlinelibrary.wiley.com
A Franke, FF Frickel, J Gries, D Lenke… - Journal of Medicinal …, 1981 - ACS Publications
The synthesis of a series of (£)-l-amino-3-[2-(2-isoxazolylethenyl) phenoxy]-2-propanols is described. These compounds were found to have 0-and-adrenergic blocking properties, as …
Number of citations: 12 pubs.acs.org
P Matzel - 2019 - d-nb.info
Imine reductases (IREDs) show great potential as catalysts for reductive amination of ketones to produce chiral secondary amines. In this work, we explored this potential and …
Number of citations: 2 d-nb.info

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